4,6-Bis((4-chlorobenzyl)thio)cinnoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((4-chlorobenzyl)thio)cinnoline typically involves the reaction of cinnoline derivatives with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The general reaction scheme is as follows:
Starting Materials: Cinnoline derivative, 4-chlorobenzyl chloride
Reagents: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Conditions: Elevated temperatures (typically 80-100°C)
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis((4-chlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4,6-Bis((4-chlorobenzyl)thio)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Bis((4-chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . For example, it may interact with proteins involved in cell signaling pathways, thereby modulating their activity and affecting cell proliferation and survival .
Comparison with Similar Compounds
4,6-Bis((4-chlorobenzyl)thio)cinnoline can be compared with other similar compounds, such as:
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: Similar structure but with additional chlorine atoms, which may enhance its biological activity.
4,6-Bis((2-chlorobenzyl)thio)cinnoline: Differing position of chlorine atoms, which can affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
6957-46-6 |
---|---|
Molecular Formula |
C22H16Cl2N2S2 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
4,6-bis[(4-chlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H16Cl2N2S2/c23-17-5-1-15(2-6-17)13-27-19-9-10-21-20(11-19)22(12-25-26-21)28-14-16-3-7-18(24)8-4-16/h1-12H,13-14H2 |
InChI Key |
SZHWHBBFRJFVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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